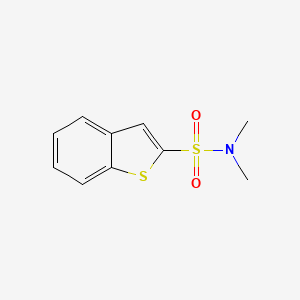

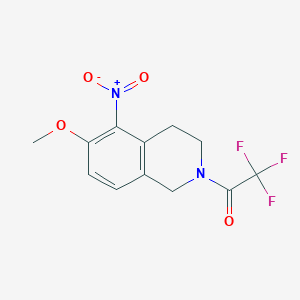

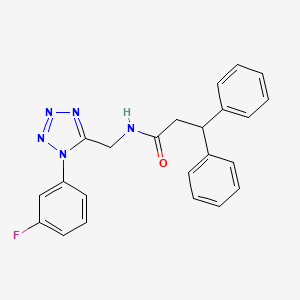

![molecular formula C15H10N4 B2552949 (2Z)-2-amino-3-[(E)-[(naphthalen-2-yl)methylidene]amino]but-2-enedinitrile CAS No. 933917-27-2](/img/structure/B2552949.png)

(2Z)-2-amino-3-[(E)-[(naphthalen-2-yl)methylidene]amino]but-2-enedinitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(2Z)-2-amino-3-[(E)-[(naphthalen-2-yl)methylidene]amino]but-2-enedinitrile” is a Schiff base, which is a class of compounds that possess a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group . The azomethine double bond in this compound adopts an E conformation. The naphthyl ring system and the benzene ring form a dihedral angle of 8.09° .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile .Molecular Structure Analysis

The molecular structure of the compound is characterized by an azomethine double bond that adopts an E conformation. The naphthyl ring system and the benzene ring form a dihedral angle of 8.09° . The near-planar conformation of the molecule is consolidated by an intramolecular O—H⋯N hydrogen bond, which forms an S(6) ring .Chemical Reactions Analysis

Reactions of naphthalen-2-ol Mannich bases with β-aminoacrylonitriles and methyl 3-morpholinoacrylate have been reported . These reactions led to the formation of benzochromane-2-carbonitriles and 2-[(2-hydroxynaphthalen-1-yl)methyl]-2,3-dihydro-1H-benzo[f]chromene-2-carbonitriles .Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s structural features make it an interesting candidate for drug discovery. Researchers have investigated its potential as an antiviral agent, particularly against the replication of the cantagalo virus . Additionally, its resemblance to transition states of amines and esters suggests possible applications as peptide enzyme inhibitors . Further studies are needed to explore its pharmacological properties and potential therapeutic uses.

Materials Science and Organic Electronics

Novel derivatives of naphthalene, including this compound, have been designed for use in organic light-emitting diodes (OLEDs). By introducing diverse aromatic groups to the C-2 position of the parent compound, researchers have developed blue fluorescent emissive materials with promising optical properties . These materials could find applications in display technologies and optoelectronics.

Nonlinear Optical (NLO) Materials

Single crystals of this compound have been grown and investigated as efficient NLO materials for frequency conversion and optical limiting. Its unique structure contributes to its nonlinear optical properties, making it relevant for applications in laser technology and communication systems .

Environmental Chemistry and Toxicology

Understanding the fate and behavior of this compound in the environment is crucial. Researchers may investigate its degradation pathways, bioaccumulation potential, and toxicity. Such knowledge informs risk assessments and environmental management strategies.

Future Directions

properties

IUPAC Name |

(Z)-2-amino-3-(naphthalen-2-ylmethylideneamino)but-2-enedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4/c16-8-14(18)15(9-17)19-10-11-5-6-12-3-1-2-4-13(12)7-11/h1-7,10H,18H2/b15-14-,19-10? |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUHMTVMJRKLPL-NZRAVRNTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=NC(=C(C#N)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C=N/C(=C(/C#N)\N)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-amino-3-[(E)-[(naphthalen-2-yl)methylidene]amino]but-2-enedinitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2552866.png)

amine](/img/structure/B2552872.png)

![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2552884.png)

![N-(2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2552888.png)